Cephalothin sodium

Overview

Description

Cephalothin Sodium is a first-generation cephalosporin antibiotic. It is a semi-synthetic compound derived from cephalosporin C, which was originally isolated from the fungus Cephalosporium acremonium. This compound is known for its broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria. It is commonly used to treat bacterial infections in various parts of the body, including the respiratory tract, urinary tract, skin, and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalothin Sodium is synthesized through a series of chemical reactions starting from cephalosporin C. The key steps involve the acylation of the 7-amino group of cephalosporin C with thiophene-2-acetic acid, followed by esterification to form the acetoxymethyl group at the 3-position. The final product is then converted to its sodium salt form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Cephalosporium acremonium to produce cephalosporin C. This is followed by chemical modification steps, including acylation and esterification, to obtain the final product. The process is optimized for high yield and purity, and the product is typically purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cephalothin Sodium undergoes various chemical reactions, including:

Hydrolysis: The ester group at the 3-position can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: The acetoxymethyl group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions

Major Products:

Hydrolysis: Forms the corresponding carboxylic acid.

Oxidation: Forms sulfoxides or sulfones.

Substitution: Forms various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cephalothin Sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of cephalosporins and to develop new synthetic methodologies.

Biology: Employed in studies of bacterial cell wall synthesis and the mechanism of action of β-lactam antibiotics.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the development of new antibiotic formulations and in quality control processes for pharmaceutical production

Mechanism of Action

Cephalothin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately causing bacterial cell lysis and death .

Comparison with Similar Compounds

Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefalexin: An oral first-generation cephalosporin with similar antibacterial activity.

Cefadroxil: Another oral first-generation cephalosporin with a longer half-life compared to Cephalothin Sodium

Uniqueness: this compound is unique in its rapid onset of action and its ability to be administered parenterally. It has a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it a versatile antibiotic for various infections. Its stability and efficacy in treating severe infections set it apart from other similar compounds .

Properties

CAS No. |

58-71-9 |

|---|---|

Molecular Formula |

C16H16N2NaO6S2 |

Molecular Weight |

419.4 g/mol |

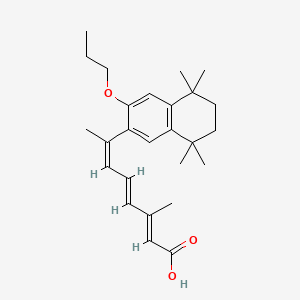

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1 |

InChI Key |

XXDPRVHYESWPEX-XRZFDKQNSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+] |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

Appearance |

Solid powder |

Key on ui other cas no. |

58-71-9 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

153-61-7 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephalothin sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: Are there concerns regarding the emergence of resistance to this compound?

A2: Yes, resistance to this compound has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []

Q4: What are some key spectroscopic characteristics of this compound?

A4: Spectrophotometric methods have been developed for the analysis of this compound. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying this compound in lyophilized powder. []

Q5: How does the stability of this compound in solution vary?

A5: this compound stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []

Q6: What compatibility issues have been reported with this compound admixtures?

A6: this compound exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]

Q7: Can this compound be frozen for extended periods?

A7: Research suggests that this compound admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []

Q8: How does the physical form of this compound impact its stability?

A8: The crystalline form of this compound tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of this compound and correlate it with its stability profile. []

Q9: How is this compound administered, and what are its pharmacokinetic properties?

A9: this compound is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []

Q10: Does this compound cross the placental barrier?

A10: Yes, studies confirm that this compound can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering this compound to pregnant women.

Q11: What are potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]

Q12: What precautions should be taken when administering this compound?

A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []

Q13: What are the main clinical applications of this compound?

A13: this compound is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Research on this compound continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]

Q15: What methods are used to ensure the quality and potency of this compound?

A15: Various analytical methods are employed to assess the quality of this compound, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []

Q16: Are there specific considerations for the handling and administration of this compound?

A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for this compound. []

Q17: What are potential alternatives to this compound?

A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over this compound in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []

Q18: How might future research address the challenges associated with this compound?

A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with this compound. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)